[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid
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Overview
Description
[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid: is a chemical compound with the molecular formula C11H13NO6 and a molecular weight of 255.229 . This compound is known for its unique structure, which includes a carboxymethyl group, a dihydroxybenzyl group, and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the dihydroxybenzyl compound. One common synthetic route includes the following steps:
Preparation of Dihydroxybenzyl Compound: : The dihydroxybenzyl compound can be synthesized through the reduction of a nitro compound or by direct hydroxylation of a benzyl compound.
Introduction of Carboxymethyl Group: : The carboxymethyl group can be introduced through a reaction with chloroacetic acid under basic conditions.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid: can undergo various types of chemical reactions, including:
Oxidation: : The dihydroxybenzyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: : The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: : Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: : Electrophiles like alkyl halides, acyl chlorides, and isocyanates can be used for substitution reactions.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Amino derivatives, hydroxyl derivatives, and other reduced forms.
Substitution: : Amides, esters, and other substituted derivatives.
Scientific Research Applications
[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activities, such as antioxidant properties and enzyme inhibition.
Medicine: : Explored for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. It may also inhibit certain enzymes, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid: can be compared with other similar compounds, such as:
Hydroxytyrosol: : Another phenolic compound with antioxidant properties.
Catecholamines: : Compounds with similar dihydroxybenzyl structures, such as dopamine and norepinephrine.
Amino acids: : Other amino acids with carboxymethyl groups, such as glycine and alanine.
The uniqueness of This compound
Properties
IUPAC Name |
2-[carboxymethyl-[(2,4-dihydroxyphenyl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c13-8-2-1-7(9(14)3-8)4-12(5-10(15)16)6-11(17)18/h1-3,13-14H,4-6H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJCPBLFBWDYRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CN(CC(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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